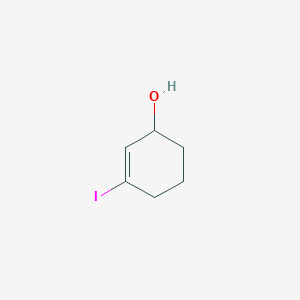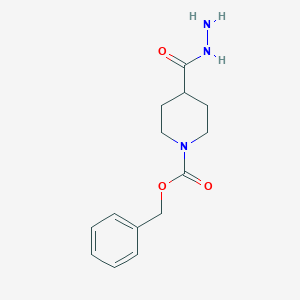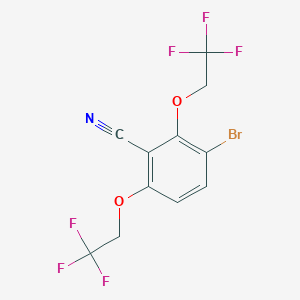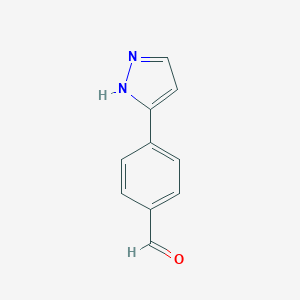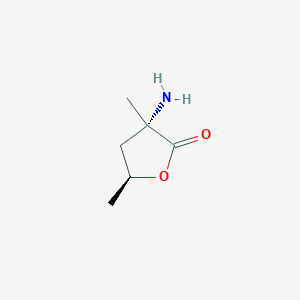![molecular formula C24H24N2O3 B060891 4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione CAS No. 169038-61-3](/img/structure/B60891.png)
4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione, commonly known as MOIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOIQ belongs to the family of indoloquinazoline derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of MOIQ is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell proliferation and survival. MOIQ has been shown to inhibit the activity of several enzymes, including protein kinase C and topoisomerase II, which are involved in DNA replication and cell division. MOIQ also induces the expression of several tumor suppressor genes, including p53 and p21, which are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MOIQ has been shown to possess a wide range of biochemical and physiological effects. In addition to its anticancer activity, MOIQ has been shown to possess anti-inflammatory and immunomodulatory effects. MOIQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10. MOIQ also enhances the activity of natural killer cells and T cells, which are involved in the immune response to cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MOIQ has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MOIQ is also highly soluble in aqueous solutions, which makes it easy to administer to cells in vitro. However, MOIQ has some limitations for lab experiments. It is a highly potent compound that can be toxic to cells at high concentrations. Therefore, careful dose-response studies are required to determine the optimal concentration of MOIQ for a given experiment.
Zukünftige Richtungen
There are several future directions for research on MOIQ. One area of research is the development of novel analogs of MOIQ with improved potency and selectivity. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of MOIQ in vivo, which will provide valuable information for the development of MOIQ as a potential anticancer drug. Additionally, the potential applications of MOIQ in other areas of research, such as immunology and neuroscience, should be explored.
Synthesemethoden
The synthesis of MOIQ involves the condensation of 2-aminobenzamide with 2-methoxy-3-methyl-1-butene in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, including oxidation, reduction, and cyclization, to yield MOIQ in high yield and purity. The synthesis of MOIQ is relatively straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
MOIQ has been extensively studied for its potential applications in scientific research. One of the most promising applications of MOIQ is in the field of cancer research. MOIQ has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. MOIQ exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of oncogenes.
Eigenschaften
CAS-Nummer |
169038-61-3 |
|---|---|
Molekularformel |
C24H24N2O3 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
4-methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C24H24N2O3/c1-3-4-5-6-7-8-10-16-13-14-19-18(15-16)22(27)23-25-21-17(24(28)26(19)23)11-9-12-20(21)29-2/h8-15H,3-7H2,1-2H3 |
InChI-Schlüssel |
YDJCPVPSBWFFHT-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O |
Kanonische SMILES |
CCCCCCC=CC1=CC2=C(C=C1)N3C(=NC4=C(C3=O)C=CC=C4OC)C2=O |
Synonyme |
Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-(1-octenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



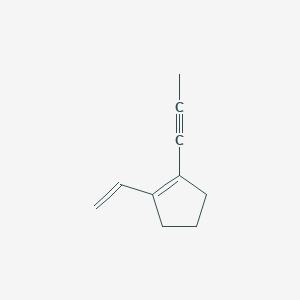
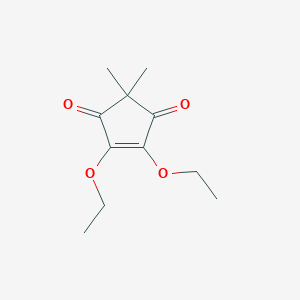
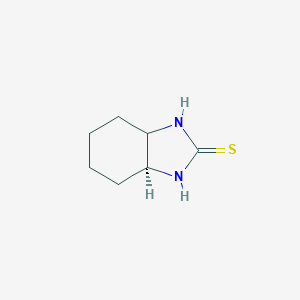
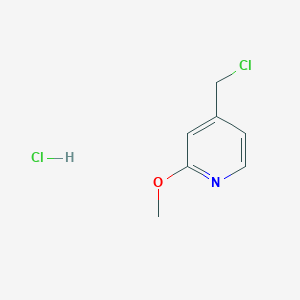
![Tetrakis[1-[[4-alkyl(C11-C13)phenyl]sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B60815.png)
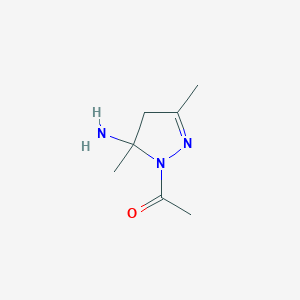
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B60817.png)

